Cas no 2172582-57-7 (9-ethylspiro5.5undecane-1-carboxylic acid)

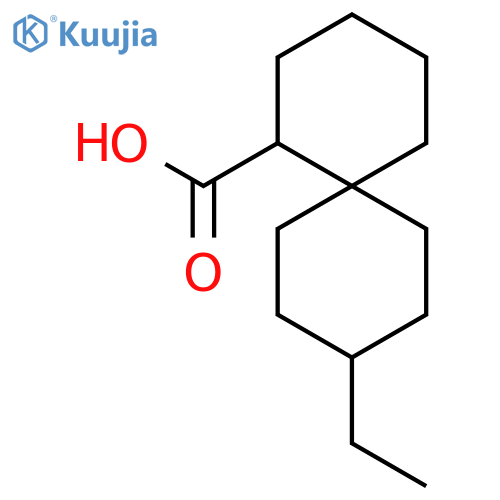

2172582-57-7 structure

商品名:9-ethylspiro5.5undecane-1-carboxylic acid

9-ethylspiro5.5undecane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2172582-57-7

- EN300-1628974

- 9-ethylspiro[5.5]undecane-1-carboxylic acid

- 9-ethylspiro5.5undecane-1-carboxylic acid

-

- インチ: 1S/C14H24O2/c1-2-11-6-9-14(10-7-11)8-4-3-5-12(14)13(15)16/h11-12H,2-10H2,1H3,(H,15,16)

- InChIKey: RTLCFANRUAEFMB-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCCCC21CCC(CC)CC2)=O

計算された属性

- せいみつぶんしりょう: 224.177630004g/mol

- どういたいしつりょう: 224.177630004g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 37.3Ų

9-ethylspiro5.5undecane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1628974-0.1g |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 0.1g |

$1068.0 | 2023-07-10 | ||

| Enamine | EN300-1628974-0.5g |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 0.5g |

$1165.0 | 2023-07-10 | ||

| Enamine | EN300-1628974-2500mg |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 2500mg |

$2379.0 | 2023-09-22 | ||

| Enamine | EN300-1628974-1000mg |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 1000mg |

$1214.0 | 2023-09-22 | ||

| Enamine | EN300-1628974-5.0g |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 5.0g |

$3520.0 | 2023-07-10 | ||

| Enamine | EN300-1628974-5000mg |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 5000mg |

$3520.0 | 2023-09-22 | ||

| Enamine | EN300-1628974-0.25g |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 0.25g |

$1117.0 | 2023-07-10 | ||

| Enamine | EN300-1628974-1.0g |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 1.0g |

$1214.0 | 2023-07-10 | ||

| Enamine | EN300-1628974-10.0g |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 10.0g |

$5221.0 | 2023-07-10 | ||

| Enamine | EN300-1628974-100mg |

9-ethylspiro[5.5]undecane-1-carboxylic acid |

2172582-57-7 | 100mg |

$1068.0 | 2023-09-22 |

9-ethylspiro5.5undecane-1-carboxylic acid 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

2172582-57-7 (9-ethylspiro5.5undecane-1-carboxylic acid) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量